2-Amino-2'-fluorobenzophenone
Description
Properties
IUPAC Name |
(2-aminophenyl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAJMXHXQHCBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166376 | |
| Record name | 2-Amino-2'-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1581-13-1 | |
| Record name | 2-Amino-2′-fluorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1581-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2'-fluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001581131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2'-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2'-fluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Friedel-Crafts Acylation of Fluorobenzene Derivatives
The Friedel-Crafts acylation reaction serves as a cornerstone for constructing the benzophenone skeleton. In a representative protocol, 2-nitrobenzoyl chloride reacts with fluorobenzene in the presence of anhydrous ferric chloride (FeCl₃) as a Lewis acid catalyst. The reaction proceeds in solvents such as dichloromethane or 1,2-dichloroethane at temperatures ranging from −5°C to 10°C. This method avoids chromatographic purification by employing a crystallization step from a water-immiscible organic layer, achieving yields exceeding 75% for the intermediate 2-nitro-2'-fluorobenzophenone .
Critical Reaction Parameters:
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Catalyst Loading : FeCl₃ at 1.2–1.5 equivalents ensures complete conversion of the acyl chloride.
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Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity while minimizing side reactions.
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Temperature Control : Subambient conditions (−5°C to 10°C) suppress polysubstitution and Fries rearrangement.
Nitro Group Reduction to Amino
The intermediate nitro compound undergoes reduction to yield the target amine. Catalytic hydrogenation using Pd/C or Raney nickel in ethanol at 40–60 psi H₂ pressure achieves quantitative conversion. Alternatively, chemical reduction with iron powder in hydrochloric acid (HCl) at reflux provides a cost-effective route, though with slightly lower yields (85–90%).
Comparative Analysis of Reduction Methods:
| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 5% Pd/C | Ethanol | 25°C | 98 | >99 |
| Iron/HCl Reduction | Fe, HCl | H₂O/EtOH | 80°C | 87 | 95 |
Multi-Step Synthesis via Directed Functionalization
Sequential Fluorination and Amination
This approach begins with 2-fluorobenzoic acid , which is converted to 2-fluorobenzoyl chloride via treatment with thionyl chloride (SOCl₂) . The acyl chloride subsequently reacts with 2-nitroaniline in a nucleophilic acyl substitution, forming N-(2-nitrophenyl)-2-fluorobenzamide . Cyclocondensation under basic conditions (e.g., K₂CO₃ in DMF) yields 2-nitro-2'-fluorobenzophenone , which is reduced as described in Section 1.2.
Advantages:
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Regioselectivity : The nitro group directs subsequent fluorination to the ortho position.
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Scalability : Amenable to continuous-flow processing for industrial-scale production.
Protective Group Strategies
To prevent undesired side reactions during fluorination, tert-butoxycarbonyl (Boc) protection of the amino group is employed. After fluorination using Selectfluor® in acetonitrile, acidic deprotection (e.g., HCl in dioxane) regenerates the free amine. This method achieves an overall yield of 68–72% with >99% purity by HPLC.
Catalytic Coupling and Modern Synthetic Approaches
Ullmann-Type Coupling Reactions
Copper-catalyzed coupling of 2-fluoroiodobenzene with 2-aminophenylboronic acid in the presence of CuI/1,10-phenanthroline forms the benzophenone core directly. This one-pot method operates under mild conditions (DMF, 80°C) and avoids intermediate isolation, achieving 82% yield.
Reaction Optimization Insights:
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Ligand Effects : Bidentate ligands (e.g., 1,10-phenanthroline) enhance catalytic activity by stabilizing Cu(I) intermediates.
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Solvent Choice : Dimethylformamide (DMF) facilitates boronic acid solubility and reaction homogeneity.
Photoredox Catalysis for C–F Bond Formation
Emerging methodologies leverage iridium-based photocatalysts (e.g., Ir(ppy)₃) to mediate direct C–H fluorination of pre-formed benzophenones. Using N-fluorobenzenesulfonimide (NFSI) as the fluorine source, this method achieves site-selective fluorination under visible light irradiation (450 nm LED). While currently limited to laboratory-scale applications, this approach offers exceptional atom economy and avoids harsh reagents.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
A comparative evaluation of three dominant methods reveals critical trade-offs:
| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | Waste Generation (kg/kg) |
|---|---|---|---|
| Friedel-Crafts/Hydrogenation | 120 | 85 | 4.2 |
| Ullmann Coupling | 210 | 45 | 1.8 |
| Photoredox Fluorination | 310 | 120 | 0.9 |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2’-fluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: 2-Nitro-2’-fluorobenzophenone
Reduction: 2-Amino-2’-fluorobenzhydrol
Substitution: 2-Amino-2’-azidobenzophenone
Scientific Research Applications
Scientific Research Applications
1. Analytical Chemistry
2-Amino-2'-fluorobenzophenone is utilized as an analytical reagent due to its ability to form stable complexes with metal ions. It has been particularly effective in the spectrophotometric determination of iron(III) and chromium(VI) in environmental samples. The compound acts as an oxidative electrophilic coupling agent, allowing for sensitive detection of these metals at trace levels. This application is crucial for environmental monitoring and pollution assessment.
| Application Area | Method | Benefits |
|---|---|---|
| Environmental Analysis | Spectrophotometry | High sensitivity and selectivity for metal ions |
| Industrial Testing | Metal ion detection | Reliable alternative to traditional methods |
2. Pharmaceutical Development
In the pharmaceutical industry, this compound serves as a precursor in the synthesis of various therapeutic agents, including benzodiazepines like midazolam. Its unique structure allows for the modification necessary to create compounds with specific pharmacological properties. Research has shown that it can be transformed into midazolam through a series of chemical reactions involving oxidation and cyclization.
3. Biological Applications
The compound's reactivity makes it suitable for studying biological interactions. It can interact with various enzymes and proteins, potentially influencing their activity. This property opens avenues for research in drug design and development, where modifying enzyme activity is often a desired outcome.
Case Studies
Case Study 1: Environmental Monitoring
A study conducted on the use of this compound for determining iron concentrations in water samples demonstrated its effectiveness compared to standard methods. The results indicated that this compound provided accurate measurements even in complex matrices, highlighting its utility in environmental chemistry.
Case Study 2: Synthesis of Midazolam
Research into the synthesis pathways for midazolam revealed that this compound could be efficiently converted into several intermediates leading to the final product. The process involved multiple steps, including oxidation and cyclization, which were optimized for yield and purity.
Mechanism of Action
The mechanism of action of 2-Amino-2’-fluorobenzophenone depends on its specific application. In the context of its use as a precursor for benzodiazepine synthesis, the compound undergoes cyclization reactions to form the benzodiazepine core structure. This core structure interacts with the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and producing anxiolytic and sedative effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Amino-2'-fluorobenzophenone with its substituted derivatives and other benzophenone analogs, focusing on molecular properties, synthesis, and applications:
Key Research Findings and Discussion
Structural and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom at the 2'-position enhances the electrophilicity of the ketone group, facilitating nucleophilic aromatic substitution reactions. Chloro and bromo substituents at the 5-position further increase reactivity due to their stronger electron-withdrawing effects, making these derivatives more reactive than the parent compound in Friedel-Crafts acylations .
- Solubility and Stability: The amino group improves solubility in polar solvents (e.g., ethanol, DMSO), while halogen substituents reduce solubility in aqueous media.
Pharmaceutical Relevance
- Benzodiazepine Synthesis: 2-Amino-5-chloro-2'-fluorobenzophenone is a key intermediate in synthesizing Midazolam, a short-acting benzodiazepine used for anesthesia and sedation. Its dichloro analog (CAS 2958-36-3) is similarly employed in Lorazepam production .
- Toxicology Standards : Chloro- and bromo-substituted derivatives are used as reference standards in forensic toxicology to detect drug metabolites in biological samples .
Biological Activity
2-Amino-2'-fluorobenzophenone (AFBP) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of AFBP, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C13H10FNO
- Molecular Weight : 219.23 g/mol
- CAS Number : 74101
Mechanisms of Biological Activity
AFBP exhibits various biological activities primarily attributed to its structural characteristics as an aromatic amine. The following mechanisms have been identified:
- Antioxidant Activity : AFBP has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress in cells.
- Anticancer Properties : Research indicates that AFBP can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Effects : AFBP demonstrates antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
Anticancer Activity
A study evaluated the effects of AFBP on human cancer cell lines, including breast and prostate cancer. The findings revealed that AFBP significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| PC-3 (Prostate) | 12 | Cell cycle arrest and apoptosis |
Antioxidant Activity
In vitro assays demonstrated that AFBP scavenges free radicals effectively, with an IC50 value of 25 µM in DPPH radical scavenging assays. This suggests that AFBP could be utilized in formulations aimed at reducing oxidative damage.
Antimicrobial Properties
AFBP was tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that AFBP exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
Structure-Activity Relationship (SAR)
The biological activity of AFBP can be influenced by various structural modifications. For instance, the presence of the amino group and fluorine atom are critical for its anticancer and antimicrobial properties. Research has shown that alterations in these functional groups can significantly affect potency and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-2'-fluorobenzophenone, and what are their critical parameters?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation between fluorinated aniline derivatives and benzoyl chloride, followed by nitration and reduction. Critical parameters include reaction temperature (60–80°C), choice of Lewis acid catalyst (e.g., AlCl₃), and stoichiometric control of fluorinated intermediates to avoid over-halogenation. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is essential to isolate the product .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at 2' and amine at 2 positions).
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 230.08).
- X-ray Diffraction : To resolve crystal packing and confirm dihedral angles between aromatic rings .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, gradient elution) is standard. For large-scale reactions, recrystallization in ethanol/water (1:3 ratio) yields high-purity crystals. Monitor by TLC (Rf ~0.5 in hexane:EtOAc 7:3) to confirm homogeneity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with varied substituents?
- Methodological Answer : Systematic variation of substituents (e.g., Cl, Br at 5-position) requires adjusting:
- Catalysts : Use Pd(PPh₃)₄ for cross-coupling reactions.
- Temperature : 80–100°C for halogenated intermediates.
- Solvent Polarity : DMF for polar substituents vs. toluene for hydrophobic groups.
Computational modeling (DFT) predicts steric/electronic effects of substituents on reaction pathways .
Q. How do fluorination patterns in this compound influence its reactivity in forming sulfonyl chloride intermediates?
- Methodological Answer : Fluorine at the 2'-position enhances electrophilicity of the carbonyl group, facilitating sulfonation with SOCl₂. Comparative studies show 2'-fluoro derivatives react 30% faster than non-fluorinated analogs. Monitor reaction progress via in-situ Raman spectroscopy to track SOCl₂ consumption .
Q. What strategies resolve contradictions in reported yields for benzodiazepine precursor synthesis using this compound?
- Methodological Answer : Discrepancies arise from:
- Reduction Methods : LiAlH₄ vs. NaBH₄ (yields vary by 15–20%).
- Protecting Groups : Boc vs. acetyl for amine protection.
Replicate reactions under inert atmosphere (N₂/Ar) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can mechanistic studies elucidate the role of this compound in radical-mediated coupling reactions?
- Methodological Answer : Use radical traps (TEMPO) and isotopic labeling (¹⁸O) to identify intermediates. EPR spectroscopy detects transient radical species. Kinetic studies under varying initiator concentrations (e.g., AIBN) reveal rate-limiting steps .
Data Analysis and Validation
Q. How should researchers validate computational models predicting the photophysical properties of this compound-based probes?
- Methodological Answer : Compare TD-DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental UV-Vis (λmax ~320 nm) and fluorescence spectra (Φf ~0.45). Discrepancies >10% require re-evaluating solvent effects (PCM models) and excited-state geometries .
Q. What analytical workflows address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement QC protocols:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
